molecular formula C15H15FN6O B6436569 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine CAS No. 2548979-42-4

6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine

Cat. No. B6436569
CAS RN: 2548979-42-4
M. Wt: 314.32 g/mol
InChI Key: RNSZXYRZEDVASH-UHFFFAOYSA-N
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Description

The compound is a purine derivative with a pyrrolidine ring and a fluoropyridine group . Purine derivatives are often found in many biological compounds, and fluoropyridines are commonly used in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the coupling of the purine and pyrrolidine components, followed by the introduction of the fluoropyridine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar purine ring system, the five-membered pyrrolidine ring, and the aromatic fluoropyridine group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich purine ring and the electronegative fluorine atom on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity and potentially its membrane permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many purine derivatives act by interacting with purine receptors or enzymes that process purines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of more efficient and environmentally friendly synthetic routes .

properties

IUPAC Name

6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-11-1-2-12(17-5-11)23-7-10-3-4-22(6-10)15-13-14(19-8-18-13)20-9-21-15/h1-2,5,8-10H,3-4,6-7H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSZXYRZEDVASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine

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